molecular formula C8H5Cl2F3 B040116 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene CAS No. 115571-59-0

1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene

Cat. No.: B040116
CAS No.: 115571-59-0
M. Wt: 229.02 g/mol
InChI Key: DKEPZNANVYCVOF-UHFFFAOYSA-N
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Description

1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene: is an organic compound characterized by the presence of two chlorine atoms, one methyl group, and one trifluoromethyl group attached to a benzene ring. This compound is notable for its unique chemical structure, which imparts specific physical and chemical properties, making it valuable in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production often employs large-scale chlorination and fluorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions helps in achieving high efficiency and selectivity in the production of 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Electrophilic Substitution: Common reagents include nitrating agents (e.g., nitric acid) and alkylating agents (e.g., alkyl halides) under acidic conditions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Major Products Formed:

    Substitution: Products include nitro derivatives or alkylated benzene derivatives.

    Oxidation: Products include carboxylic acids or aldehydes.

Mechanism of Action

Comparison with Similar Compounds

Comparison: 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene is unique due to the specific positioning of its substituents, which influences its reactivity and interaction with other molecules. The presence of the methyl group at the 3-position provides steric hindrance, affecting the compound’s chemical behavior compared to its analogs .

Properties

IUPAC Name

1,2-dichloro-3-methyl-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2F3/c1-4-5(8(11,12)13)2-3-6(9)7(4)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKEPZNANVYCVOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40563568
Record name 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115571-59-0
Record name 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115571-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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